[2-(Diethylamino)ethyl](thiophen-3-ylmethyl)amine
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Overview
Description
2-(Diethylamino)ethylamine is an organic compound with the molecular formula C11H20N2S and a molecular weight of 212.3549 g/mol . This compound features a thiophene ring substituted with a diethylaminoethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethylamine typically involves the reaction of thiophen-3-ylmethylamine with diethylaminoethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)ethylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted amines .
Scientific Research Applications
2-(Diethylamino)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethylamine involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethylamine
- 2-(Diethylamino)ethylamine
- 2-(Diethylamino)ethylamine
Uniqueness
2-(Diethylamino)ethylamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions compared to its analogs with different heterocyclic rings .
Properties
Molecular Formula |
C11H20N2S |
---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
N',N'-diethyl-N-(thiophen-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H20N2S/c1-3-13(4-2)7-6-12-9-11-5-8-14-10-11/h5,8,10,12H,3-4,6-7,9H2,1-2H3 |
InChI Key |
NMPSAROCBKLULI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CSC=C1 |
Origin of Product |
United States |
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